molecular formula C19H23N3O3 B5884849 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine

1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5884849
M. Wt: 341.4 g/mol
InChI Key: IGTBSJNQCCIEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine, also known as DAPP, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. DAPP belongs to the class of piperazine derivatives, and its structure consists of a piperazine ring attached to a pyridine ring and a phenylacetyl group. The purpose of

Mechanism of Action

The exact mechanism of action of 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, studies suggest that 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. The partial agonist activity at the 5-HT1A receptor is thought to contribute to the anxiolytic and antidepressant-like effects of 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine, while the antagonism at the D2 receptor is thought to contribute to the antipsychotic effects.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine has been shown to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. The modulation of neurotransmitter levels and BDNF expression is thought to contribute to the therapeutic effects of 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine in lab experiments include its high potency, selectivity, and specificity for the 5-HT1A and D2 receptors. 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, the limitations of using 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine in lab experiments include its high cost and the lack of availability of the compound.

Future Directions

For the study of 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine include further investigation of its mechanism of action and potential therapeutic effects in other diseases.

Synthesis Methods

The synthesis of 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine involves the reaction of 1-(3,4-dimethoxyphenyl)acetyl piperazine with 2-pyridinecarboxaldehyde in the presence of a catalyst. The reaction yields 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine as a white solid with a melting point of 205-207°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as depression, anxiety, and schizophrenia. Studies have shown that 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine has anxiolytic and antidepressant-like effects in animal models. 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine has also been shown to have antipsychotic effects in animal models of schizophrenia. The potential therapeutic effects of 1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine are attributed to its ability to modulate the serotonergic and dopaminergic systems in the brain.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-16-7-6-15(13-17(16)25-2)14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTBSJNQCCIEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine

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